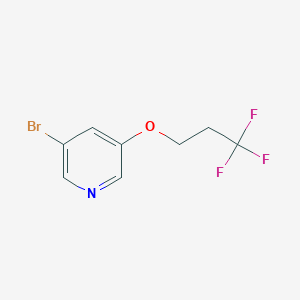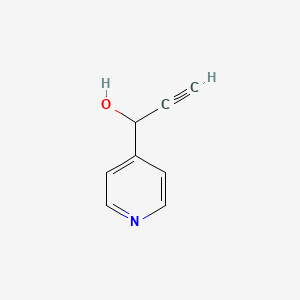
1-(Piridin-4-il)prop-2-in-1-ol
Descripción general
Descripción
1-(Pyridin-4-yl)prop-2-yn-1-ol is an organic compound featuring a pyridine ring substituted with a propynyl alcohol group This compound is of significant interest in organic chemistry due to its unique structure, which combines a heterocyclic aromatic ring with an alkyne and alcohol functional group
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound can undergo the sandmeyer reaction, which is an efficient, mild, and practical method for the stereospecific synthesis of (e)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Biochemical Pathways
It is known that the compound can undergo a two-step synthesis to form imidazo[1,2-a]pyridines , which are known to have various biological activities.
Pharmacokinetics
It is known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
Compounds with similar structures have been reported to show a broad range of biological activities .
Action Environment
It is known that the compound is stable under normal storage conditions .
Análisis Bioquímico
Biochemical Properties
1-(Pyridin-4-yl)prop-2-yn-1-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-(Pyridin-4-yl)prop-2-yn-1-ol can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 1-(Pyridin-4-yl)prop-2-yn-1-ol on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This modulation can affect gene expression, resulting in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(Pyridin-4-yl)prop-2-yn-1-ol exerts its effects through several mechanisms. One primary mechanism is the binding to active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to changes in the enzyme’s structure, affecting its interaction with substrates and other molecules. Additionally, 1-(Pyridin-4-yl)prop-2-yn-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-4-yl)prop-2-yn-1-ol can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 1-(Pyridin-4-yl)prop-2-yn-1-ol can result in adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in metabolic pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of 1-(Pyridin-4-yl)prop-2-yn-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, it can exhibit toxic effects, including liver damage or disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosing in potential therapeutic applications.
Metabolic Pathways
1-(Pyridin-4-yl)prop-2-yn-1-ol is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can have their own biological activities. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s effects and potential side effects in biological systems.
Métodos De Preparación
The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts to couple aryl halides with terminal alkynes. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Copper(I) iodide (CuI) or other suitable bases
Solvent: Tetrahydrofuran (THF) or other polar aprotic solvents
Temperature: Typically around 60-80°C
For industrial production, the process may be scaled up with continuous flow reactors to ensure efficient heat and mass transfer, leading to higher yields and purity.
Análisis De Reacciones Químicas
1-(Pyridin-4-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include:
Oxidation: PCC in dichloromethane (DCM) at room temperature
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure
Substitution: Thionyl chloride (SOCl2) for converting the alcohol to a chloride, followed by nucleophilic substitution
Major products formed from these reactions include aldehydes, alkenes, and various substituted derivatives.
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)prop-2-yn-1-ol can be compared with other similar compounds such as:
1-(Pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with the pyridine ring substituted at the 2-position, affecting its reactivity and binding properties.
1-(Pyridin-3-yl)prop-2-yn-1-ol: Substitution at the 3-position, leading to different steric and electronic effects.
Pyrazine-substituted prop-2-yn-1-ols: Featuring a pyrazine ring instead of pyridine, which can influence the compound’s chemical behavior and applications.
The uniqueness of 1-(Pyridin-4-yl)prop-2-yn-1-ol lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
1-pyridin-4-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-3-5-9-6-4-7/h1,3-6,8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAWEICDIZANOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734821 | |
| Record name | 1-(Pyridin-4-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087354-01-5 | |
| Record name | 1-(Pyridin-4-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1399980.png)
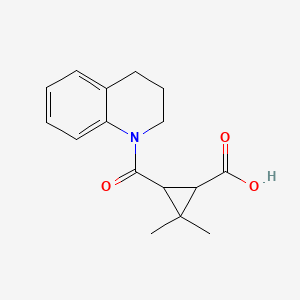
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)
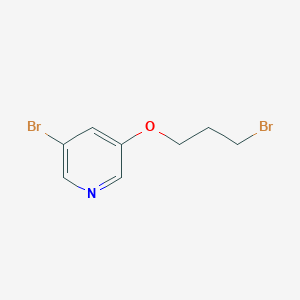

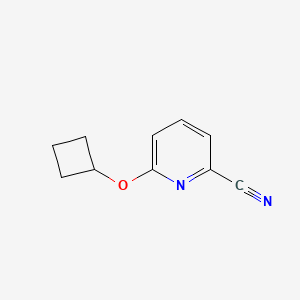
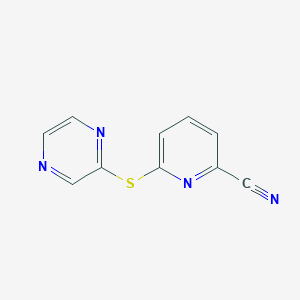
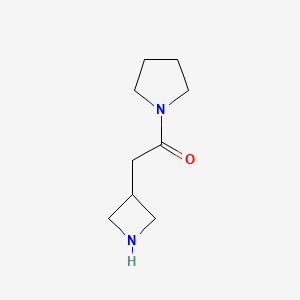
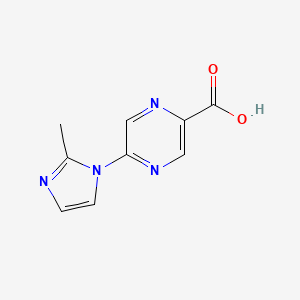
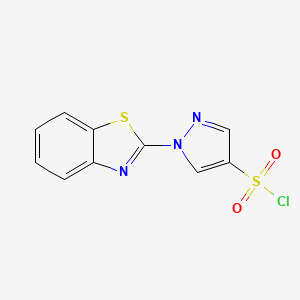
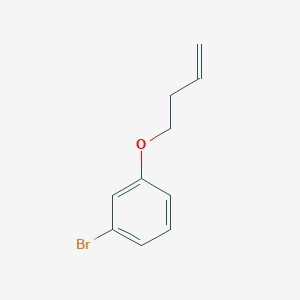

![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)
